

Comprehensive Technical Guide: Polyfunctional Thiols in Wine Research

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Introduction to Polyfunctional Thiols in Wine

Polyfunctional thiols represent a class of sulfur-containing organic compounds that have revolutionized our understanding of wine aroma and quality. These compounds are characterized by the presence of at least one sulfhydryl (-SH) group alongside other functional groups such as alcohols, ketones, or esters, creating molecules with **exceptional aromatic potency**. Despite their typically ultra-trace concentrations—often in the **nanogram per liter (ng/L) range**—polyfunctional thiols exert a disproportionate influence on wine sensory profiles due to their remarkably low odor detection thresholds. These compounds contribute significantly to the **varietal character** of many popular wine styles, particularly Sauvignon Blanc, where they impart distinctive tropical, citrus, and passionfruit notes that define this variety's recognizable aroma signature.

The study of polyfunctional thiols has emerged as a priority area in oenological research over the past three decades, driven by advances in analytical chemistry that enabled reliable quantification of these challenging compounds. Research has expanded from initial focus on Sauvignon Blanc to encompass diverse varieties and growing regions, revealing the **complex biochemical pathways** through which these compounds form from odorless precursors present in grapes. Understanding polyfunctional thiols requires an interdisciplinary approach spanning viticulture, microbiology, chemistry, and sensory science, as their final concentrations in wine reflect intricate interactions between grape composition, yeast metabolism, and winemaking practices.

This technical guide synthesizes current scientific knowledge on polyfunctional thiols to support researchers and industry professionals in advancing both fundamental understanding and practical applications.

Chemical Profiles of Key Polyfunctional Thiols

Fundamental Thiol Characteristics

The **organoleptic impact** of polyfunctional thiols stems from their unique chemical structures and exceptional sensory properties. These compounds are often termed "potent thiols" due to their **extraordinarily low detection thresholds**, typically ranging from 0.3 to 60 ng/L, which rank among the lowest of all known aroma-active compounds in wine. This section details the specific thiols that have been identified as most significant to wine quality, based on their consistent presence at supra-threshold concentrations and their positive contributions to aromatic complexity. Each compound exhibits distinctive **structure-activity relationships** that determine both its aromatic character and detection threshold, with subtle molecular modifications resulting in dramatic changes in perceptual qualities.

Research has identified five particularly impactful polyfunctional thiols that frequently occur in wines at sensorially significant concentrations: 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (3SHA), benzyl mercaptan (BM), and furfuryl thiol (FFT). These compounds collectively contribute a diverse spectrum of aromatic notes ranging from tropical and citrus fruits to more complex savory, smoky, and mineral characters. Their **concentration ranges** in wine vary considerably based on grape variety, viticultural practices, and winemaking conditions, with some compounds like 3SH regularly reaching concentrations orders of magnitude above threshold. The dynamic equilibrium between free thiols and their various precursor forms and reaction products further complicates their analytical determination and sensory impact.

Comprehensive Thiol Properties Table

Table 1: Characteristic Aromas, Detection Thresholds, and Concentration Ranges of Key Polyfunctional Thiols in Wine

Thiol Compound	Abbreviation	Sensory Descriptors	Detection Threshold (ng/L)	Concentration Range in Wines (ng/L)
4-methyl-4-sulfanyl-pentan-2-one	4MSP	Boxwood, blackcurrant, cat urine (at high concentrations)	0.8-2	0-88 in Sauvignon blanc; 0-23 in Chardonnay
3-sulfanylhexan-1-ol	3SH	Grapefruit, tropical, passionfruit	55-60	350-5664 in Sauvignon blanc; 10-1368 in Chardonnay
3-sulfanylhexyl acetate	3SHA	Passionfruit, tropical, boxwood	4-4.2	0-106 in Sauvignon blanc; 0-100 in Chardonnay
Benzyl mercaptan	BM	Smoke, toasty, struck flint	0.3	0.6-5.5 in Sauvignon blanc; 30-40 in Chardonnay
Furfuryl thiol	FFT	Roasted coffee	0.4	1-36 in Sauvignon blanc; ~14 in Chardonnay

Table 2: Occurrence of Polyfunctional Thiols Across Different Wine Varieties Based on Analytical Studies

Wine Variety	4MSP	3SH	3SHA	BM	FFT
Sauvignon Blanc	Detected (0-88 ng/L)	Detected (350-5664 ng/L)	Detected (0-106 ng/L)	Detected (0.6-5.5 ng/L)	Detected (1-36 ng/L)
Chardonnay	Detected (0-23 ng/L)	Detected (10-1368 ng/L)	Detected (0-100 ng/L)	Detected (30-40 ng/L)	Detected (~14 ng/L)

Wine Variety	4MSP	3SH	3SHA	BM	FFT
Xynisteri (Cypriot)	Detected in some samples	Detected in all samples	Detected in all samples	Detected in all samples	Detected in 4 of 6 samples
Pinot Gris	Detected	Detected	Detected	Detected	Not detected
Red Wines (Maratheftiko, Giannoudhi, Shiraz)	Not detected	Detected	Not detected	Not detected	Not detected

The data presented in these tables highlights several important patterns in thiol occurrence across different wine varieties. **3-sulfanylhexas-1-ol (3SH)** emerges as the most universally distributed polyfunctional thiol, detected in all white and red wines analyzed across multiple studies [1]. This compound consistently reaches concentrations well above its sensory threshold, confirming its importance to wine aroma across diverse varieties. In contrast, **4-methyl-4-sulfanylpentan-2-one (4MSP)** shows more restricted occurrence, being absent from many red wines and only present in specific white varieties [1]. The conversion of 3SH to **3-sulfanylhexasyl acetate (3SHA)** via yeast metabolism during fermentation represents a critical transformation that significantly enhances aromatic impact due to 3SHA's tenfold lower detection threshold [2].

Recent research has expanded beyond traditional varieties to investigate thiol presence in indigenous grapes, revealing intriguing patterns of occurrence. Studies of Cypriot wines made from Xynisteri, Maratheftiko, and Giannoudhi varieties demonstrated that **indigenous grapes** can contain significant concentrations of potent thiols, particularly 3SH which was found "in an order of magnitude above its aroma detection threshold" [1]. This finding substantially broadens the relevance of thiol research beyond the well-studied Sauvignon Blanc paradigm and suggests that **thiol optimization** could enhance the distinctive character of many local varieties. The presence of FFT only in certain Xynisteri and Chardonnay samples further indicates that specific production conditions or varietal characteristics favor the formation or preservation of this particularly potent compound with its distinctive roasted coffee aroma [1].

Analytical Methodologies for Thiol Quantification

Technical Challenges in Thiol Analysis

The **accurate quantification** of polyfunctional thiols presents substantial analytical challenges due to their exceptionally low concentrations, high reactivity, chemical instability, and tendency to adsorb to surfaces. Conventional gas chromatography-mass spectrometry (GC-MS) approaches typically lack the required sensitivity for direct determination of these compounds at their sub-threshold concentrations. Additionally, the **complex wine matrix** containing numerous interfering compounds further complicates analysis and necessitates sophisticated sample preparation and separation techniques. These analytical hurdles initially hindered thiol research and delayed recognition of their importance to wine aroma until specialized methodologies were developed in the 1990s and subsequently refined.

A primary concern in thiol analysis is their **susceptibility to oxidation** and degradation during sample preparation and analysis. Thiols readily oxidize to form disulfide bonds, especially when exposed to oxygen or metal ions, potentially leading to significant underestimation of their true concentrations. This reactivity necessitates careful handling under inert atmospheres, addition of antioxidant compounds, and minimization of analysis time. Furthermore, the **ultra-trace concentrations** of thiols require extensive pre-concentration steps that must be carefully optimized to avoid losses, while their polar nature and tendency toward poor chromatographic behavior demand specialized column chemistries and separation conditions. These cumulative challenges mean that thiol analysis remains a specialized area requiring significant expertise and method optimization.

Advanced Analytical Approaches

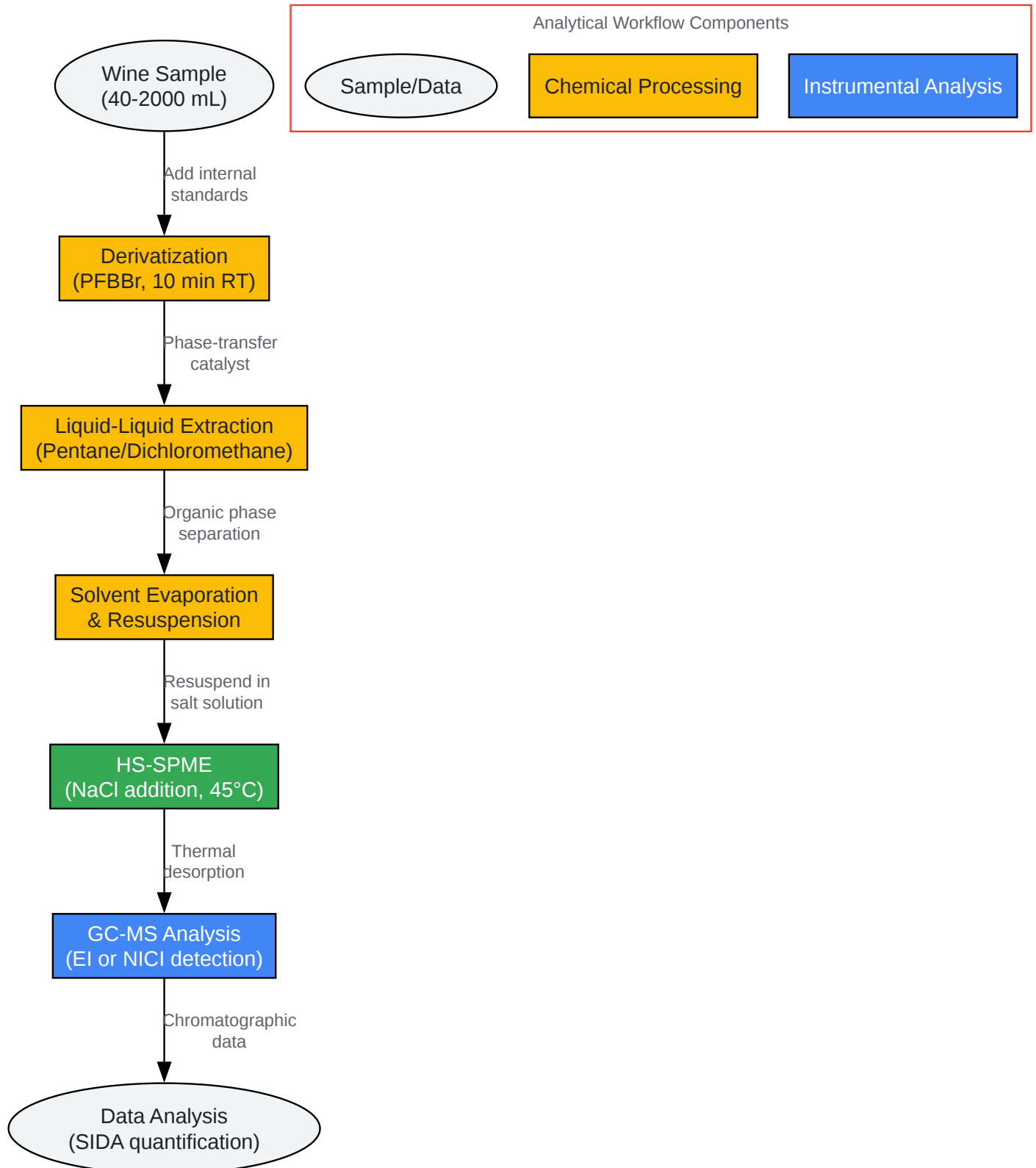
Table 3: Comparison of Analytical Methods for Polyfunctional Thiol Quantification in Wine

Method Principle	Key Features	Limits of Detection	Advantages	Limitations
Mercurobenzoate Derivatization + Anion Exchange + GC-MS	Uses organomercuric compounds to selectively capture thiols	Sub-ng/L for most thiols	High sensitivity and selectivity	Requires toxic Hg salts; large sample volumes (1-2L); risk of oxidation

Method Principle	Key Features	Limits of Detection	Advantages	Limitations
Pentafluorobenzyl Derivatization + GC-NICI-MS	PFB derivatives analyzed by negative ion chemical ionization MS	0.9-17 ng/L for different thiols	Excellent sensitivity; good precision	Requires specialized NICI-MS instrumentation
Pentafluorobenzyl Derivatization + HS-SPME + GC-EI-MS	Extractive alkylation followed by headspace SPME	0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, 17 ng/L for 3-MHA	Uses more common EI-MS; avoids toxic reagents	Requires careful optimization of derivatization
Ethyl Propiolate Derivatization + GC-EI-MS	Specific derivatization of thiols	10-fold above threshold for 4-MMP and 3-MHA	Good selectivity	Limited sensitivity for key thiols
4,4'-dithiodipyridine or o-phthaldialdehyde derivatization + LC-MS/MS	Alternative derivatization approaches	Not fully established for wine thiols	Avoids GC-related issues; potential for high sensitivity	Requires LC-MS/MS instrumentation

Recent methodological advances have focused on improving **analytical sensitivity** while eliminating the need for toxic reagents like organomercurial compounds. The method based on **pentafluorobenzyl (PFB) derivatization** followed by headspace solid-phase microextraction (HS-SPME) and GC-EI-MS analysis represents a significant innovation, achieving detection limits at or near sensory thresholds (0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, and 17 ng/L for 3-MHA) while using more commonly available instrumentation [3]. This approach utilizes **extractive alkylation** to simultaneously derivative and extract thiols, significantly simplifying sample preparation while maintaining excellent sensitivity. Optimization studies determined that addition of NaCl solution to dried SPME vials prior to extraction improved detection limits up to fivefold, and that reaction times of 10 minutes for derivatization were sufficient for most analytes [3].

The development of **stable isotope dilution assays (SIDA)** with deuterium-labeled internal standards has further enhanced analytical precision by correcting for losses during sample preparation and matrix effects during ionization [1]. This approach uses structurally identical standards with added mass tags (deuterium atoms) that behave nearly identically to native analytes throughout analysis but can be distinguished mass spectrometrically. The combination of SIDA with pentafluorobenzyl derivatization and HPLC-MS/MS analysis has emerged as a robust methodology applicable to a wide range of polyfunctional thiols, including those like benzyl mercaptan and furfuryl thiol that were previously difficult to quantify reliably [1]. These methodological advances have enabled more comprehensive surveys of thiol occurrence across diverse wine varieties and growing regions.



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Figure 1: Analytical workflow for polyfunctional thiol quantification in wine using PFB derivatization and HS-SPME-GC-MS

Biochemical Pathways and Formation Mechanisms

Precursor Compounds and Biotransformation

Polyfunctional thiols originate primarily from **non-volatile precursor compounds** present in grapes rather than existing as free aromatic compounds in the fruit itself. These precursors are **S-conjugated forms** where the thiol is bound to amino acids or peptides, predominantly as cysteine conjugates (Cys-3SH, Cys-4MSP) or glutathione conjugates (Glut-3SH, Glut-4MSP) [4]. These bound forms are odorless and non-volatile, meaning they contribute nothing directly to grape aroma, but serve as reservoirs that can be transformed during winemaking into the potent aromatic thiols that define finished wine character. The **biotransformation pathway** begins when yeast import these precursors into cells during alcoholic fermentation, where specialized enzymes cleave the sulfur-carbon bonds to release the volatile thiol compounds.

The **glutathionylated precursors** undergo a more complex transformation pathway than their cysteinylated counterparts. Glutathione-bound precursors must first be imported into yeast cells then processed by a **γ -glutamyltranspeptidase (VviGGT)** enzyme that removes the glutamic acid moiety [2]. This intermediate then requires action of a **carboxypeptidase** to remove the glycine group, producing the corresponding cysteine conjugate [4]. Only then can the **cysteine-bound precursor** be cleaved by a **β -lyase enzyme** (encoded by the IRC7 gene in yeast) that liberates the free volatile thiol while incorporating the cysteine into yeast metabolic pathways [2]. This additional processing requirement means glutathione-bound precursors have lower conversion efficiency to free thiols compared to cysteine-bound precursors, despite typically being more abundant in grapes.

Biochemical Pathway Visualization

Figure 2: Biochemical pathway of polyfunctional thiol release from conjugated precursors during fermentation

The **efficiency of thiol release** during fermentation depends on multiple factors including yeast strain characteristics, fermentation conditions, and precursor composition. Different yeast strains exhibit varying **β -lyase activity** due to genetic polymorphisms in the IRC7 gene, which exists in both "long" and "short" versions with different promoter regions that affect expression levels [2]. Additionally, research indicates that multiple genes beyond IRC7 likely encode enzymes with β -lyase activity that contribute to thiol release, suggesting a more complex genetic basis than initially recognized. The **esterification of free thiols** represents another important transformation, where yeast convert 3SH to 3-sulfanylhexyl acetate (3SHA) through enzymatic esterification, producing a compound with a tenfold lower sensory threshold and different aromatic qualities (guava and passionfruit rather than grapefruit) [2].

Recent studies have revealed that **vine nitrogen status** significantly influences thiol precursor concentrations in grapes, with nitrogen application increasing Glut-3SH levels in berries and resulting musts [4]. This effect was particularly pronounced at later ripening stages, suggesting nitrogen affects the accumulation rather than initial synthesis of these precursors. Interestingly, nitrogen supplementation did not significantly affect Cys-3SH concentrations or the expression of key genes (VviGST3, VviGST4, VviGGT) putatively involved in precursor biosynthesis [4]. RNA-seq analysis identified additional candidate genes, including other glutathione-S-transferases and glutathione-conjugate transporters, that may participate in the stimulated precursor accumulation under high nitrogen conditions, pointing to the complexity of thiol regulation at the molecular level.

Factors Influencing Thiol Concentrations in Wine

Viticultural Influences

Vine nitrogen status represents one of the most significant viticultural factors affecting thiol potential in wines. Research has demonstrated that nitrogen application to vineyards increases the concentration of glutathionylated precursors (Glut-3SH) in grape berries and musts, subsequently leading to higher 3SH content in finished wines [4]. This relationship appears specific to particular precursors, as nitrogen supplementation did not significantly affect cysteinylated precursor (Cys-3SH) concentrations. The

mechanism behind this nitrogen effect involves enhanced accumulation of precursors during berry ripening rather than altered expression of the known biosynthetic genes VviGST3, VviGST4, and VviGGT [4]. These findings indicate that **nitrogen management** represents a powerful viticultural tool for modulating the thiol potential of grapes, though the complex relationship between nitrogen and fermentation performance means simple correlations between must nitrogen and final thiol concentrations do not always hold.

Grape variety fundamentally determines thiol potential, with different varieties possessing distinct precursor profiles and concentrations. While Sauvignon Blanc has been the most extensively studied variety, research has identified significant thiol content in many other white varieties including Riesling, Gewürztraminer, Pinot Gris, Chardonnay, Semillon, and Chenin Blanc [1]. Even **indigenous Cypriot varieties** like Xynisteri, Maratheftiko, and Giannoudhi contain appreciable thiol concentrations, with 3SH detected "in an order of magnitude above its aroma detection threshold" [1]. Recent investigations have also revealed that **Botrytis cinerea** infection significantly influences thiol precursors in white wines, though the specific effects vary by grape variety and infection severity [5]. This variety-dependent response to fungal infection highlights the complex interactions between genetic factors and vineyard conditions in determining final thiol expression.

Enological Factors

Fermentation conditions profoundly impact thiol release and persistence throughout the winemaking process. Temperature has been shown to significantly influence thiol biotransformation, with higher fermentation temperatures generally increasing free thiol concentrations [6]. Studies on brewing yeast (with relevance to wine fermentation) demonstrated that LalBrew Diamond strain produced "2-3 times more free 3SH" at elevated temperatures [6]. The **yeast strain** selection represents another critical factor, as strains differ substantially in their β -lyase activity due to genetic variations in the IRC7 gene and other unidentified genetic factors affecting thiol release [2]. Strain selection also determines the extent of esterification converting 3SH to the more potent 3SHA, adding another layer of complexity to yeast influence on thiol expression.

Nutrient availability during fermentation exhibits complex relationships with thiol formation. Research in beer fermentation has demonstrated that lower Free Amino Nitrogen (FAN) levels correlate with increased free thiol concentrations analytically, though this relationship does not always translate to perceived sensory differences [6]. This apparent discrepancy highlights the challenge of reconciling instrumental measurements

with human perception, suggesting that **sensory interactions** between thiols and other aroma compounds may modulate their perceptual impact. The timing and method of **hop additions** also influence thiol expression in varieties where hop-derived precursors contribute to the thiol pool, with whirlpool additions or early fermentation additions maximizing precursor extraction and biotransformation [2]. Finally, **oxygen management** throughout winemaking is crucial due to the extreme susceptibility of thiols to oxidation, which can rapidly diminish their aromatic contribution to finished wines.

Research Implications and Future Directions

Technical Applications in Winemaking

The growing understanding of polyfunctional thiol biochemistry has enabled more targeted winemaking approaches designed to optimize their expression in finished wines. **Yeast strain selection** now regularly considers thiol-releasing capability alongside more traditional fermentation characteristics, with specific strains identified as particularly effective for enhancing thiol expression [6] [2]. Similarly, **fermentation temperature management** has emerged as a key control parameter, with moderate temperature increases demonstrated to enhance thiol release without promoting undesirable sensory characteristics. The recognition that different hop varieties contain varying concentrations of thiol precursors has also informed **hop selection and timing** decisions, particularly in styles where tropical aroma characteristics are desired.

Vineyard nitrogen management represents another application area, with research confirming that appropriate nitrogen supplementation can increase thiol precursor concentrations in grapes [4]. However, winemakers must balance this benefit against potential negative consequences of excessive nitrogen, including uncontrolled vegetative growth and imbalanced must compositions that may lead to fermentation difficulties or off-aroma formation. The development of **analytical methods** for quantifying both free thiols and their precursors now enables more precise monitoring throughout the winemaking process, allowing for evidence-based decisions rather than empirical tradition [3]. These technical applications collectively represent a shift toward precision enology where fundamental biochemical understanding informs practical winemaking decisions to achieve specific sensory outcomes.

Future Research Priorities

Despite significant advances, important gaps remain in our understanding of polyfunctional thiols that merit continued research attention. The **complete biosynthetic pathway** of thiol precursors in grapes remains incompletely characterized, particularly regarding the enzymes and regulatory mechanisms controlling their formation and accumulation [4]. Similarly, the **genetic basis of thiol release** by yeast requires further elucidation, with emerging evidence suggesting multiple genes beyond IRC7 contribute to β -lyase activity [2]. The complex **interactions between thiols and other aroma compounds** represent another priority area, as instrumental measurements of thiol concentrations do not always correlate with sensory perception due to synergistic or antagonistic effects within the wine matrix [7] [6].

Future research should also expand investigation beyond traditional varieties and regions to develop a more comprehensive understanding of thiol diversity across the **Vitis genus**. Studies of indigenous varieties like those from Cyprus have revealed unexpected thiol profiles that challenge existing paradigms [1], suggesting much remains to be discovered about the genetic diversity underlying thiol potential. The impact of **climate change factors** on thiol expression represents another emerging priority, as shifting temperature regimes, water availability, and UV exposure may alter precursor synthesis in grapes. Finally, continued **analytical method development** remains essential to overcome current limitations in sensitivity, throughput, and accessibility, potentially incorporating novel sensor technologies or miniaturized platforms that could enable routine monitoring throughout the winemaking process.

Conclusion

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